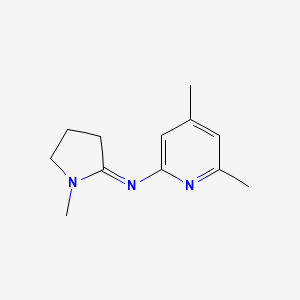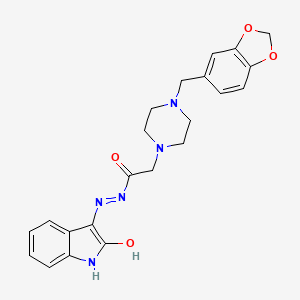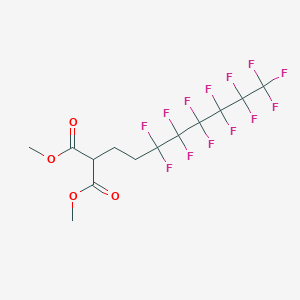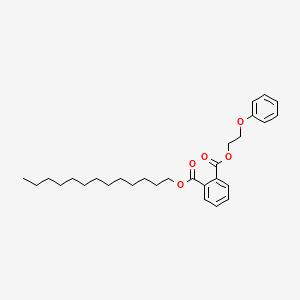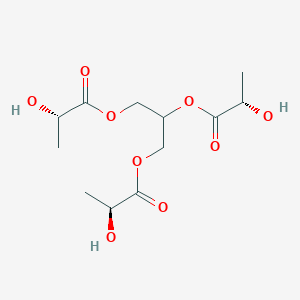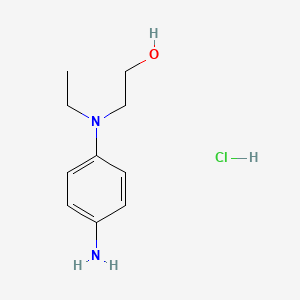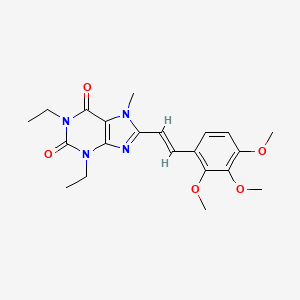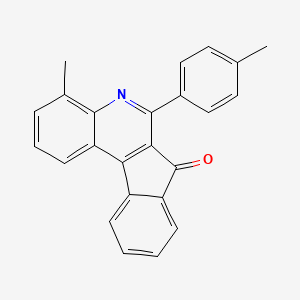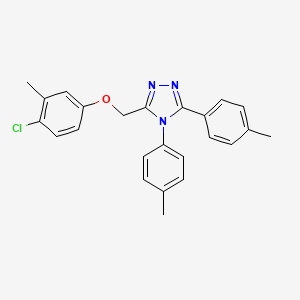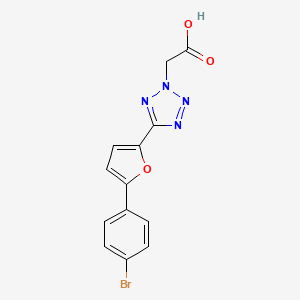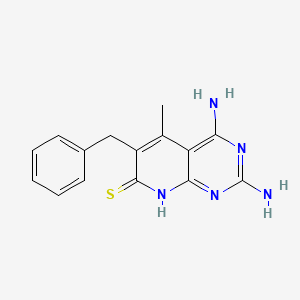
2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of amino, benzyl, and methyl groups, along with the thione functionality, contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2,4-diaminopyrimidine with benzyl and methyl-substituted aldehydes or ketones under acidic or basic conditions. The reaction is followed by cyclization and thionation steps to introduce the thione group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thione group.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, or antibacterial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-phenylpyrido[2,3-d]pyrimidine-7(8H)-thione: Similar structure with a phenyl group instead of a benzyl group.
2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine-7(8H)-thione: Lacks the benzyl group.
2,4-Diamino-6-benzylpyrido[2,3-d]pyrimidine-7(8H)-thione: Lacks the methyl group.
Uniqueness
2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and methyl groups, along with the thione functionality, makes it a versatile compound for various applications.
Propiedades
Número CAS |
19191-80-1 |
|---|---|
Fórmula molecular |
C15H15N5S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2,4-diamino-6-benzyl-5-methyl-8H-pyrido[2,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C15H15N5S/c1-8-10(7-9-5-3-2-4-6-9)14(21)19-13-11(8)12(16)18-15(17)20-13/h2-6H,7H2,1H3,(H5,16,17,18,19,20,21) |
Clave InChI |
BTEHVGLFVVUVPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=S)NC2=NC(=NC(=C12)N)N)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


